molecular formula C16H15N3O2 B164970 (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione CAS No. 332855-88-6

(5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione

Cat. No. B164970
M. Wt: 281.31 g/mol
InChI Key: KTUBSXMBPVHJQY-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione, commonly referred to as 5S-AMP-2,4-D, is a heterocyclic compound belonging to the class of imidazolidines. It is an important intermediate in the synthesis of several biologically active compounds, including antibiotics, anti-tumor agents, and anti-inflammatory agents. 5S-AMP-2,4-D is a versatile synthetic building block that can be used in a variety of reactions, including the synthesis of a range of pharmaceuticals, agrochemicals, and other materials.

Scientific research applications

Reactions with Organometallic Reagents

The reactivity of imidazolidine-2,4-diones with organometallic reagents has been studied, showing that certain derivatives like 5-[1-(2-phenyl)methylidene]-3-phenylimidazolidine-2,4-diones do not behave like typical unsaturated carbonyl compounds. This highlights their unique reactivity patterns useful in organic synthesis (Akeng'a & Read, 2005).

Synthesis and Pharmacological Evaluation

Imidazolidine-2,4-dione derivatives have been synthesized and evaluated for their pharmacological properties. One study focused on compounds with arylpiperazinylpropyl moieties, finding potential as antidepressants and anxiolytics due to their affinity for 5-HT1A receptors (Czopek et al., 2010).

Synthesis of New Substituted Derivatives

Research into the synthesis of new substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones has been conducted. These studies provide insights into the structure and behavior of these compounds, useful for developing novel pharmaceuticals or materials (Sedlák et al., 2005).

Synthesis of Analogues

The synthesis of 5-amino-3-methylimidazolidine-2,4-dione analogues, inspired by alkaloids like Naamidine A and G, has been reported. This opens up new avenues for the development of novel compounds with potential biological activity (Witchard & Watson, 2010).

Antimicrobial Activity

Studies have synthesized and tested the antimicrobial activity of substituted imidazolidinediones and thioxoimidazolidinones. These findings are significant for developing new antimicrobial agents (Albuquerque et al., 1999).

Corrosion Inhibition

Imidazolidine derivatives have been studied for their corrosion inhibition properties on mild steel in acidic solutions. Such studies are crucial for industrial applications where corrosion resistance is important (Yadav et al., 2015).

Dual Receptor Affinity

Research into Mannich bases, derivatives of imidazolidine-2,4-dione, has shown dual affinity for 5-HT1A receptors and serotonin transporters. This dual activity suggests potential for developing multifunctional pharmaceuticals (Czopek et al., 2013).

Electrochemical Studies

Electrochemical studies of hydantoin derivatives, including imidazolidine-2,4-diones, have been conducted. These studies are valuable for understanding the electrochemical properties and potential applications in sensors or electrochemical devices (Nosheen et al., 2012).

properties

IUPAC Name

(5S)-3-anilino-5-methyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-16(12-8-4-2-5-9-12)14(20)19(15(21)17-16)18-13-10-6-3-7-11-13/h2-11,18H,1H3,(H,17,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUBSXMBPVHJQY-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)NC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C(=O)N(C(=O)N1)NC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583591
Record name (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione

CAS RN

332855-88-6
Record name (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione
Reactant of Route 2
(5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione
Reactant of Route 3
(5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione
Reactant of Route 4
(5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione
Reactant of Route 5
(5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione
Reactant of Route 6
(5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione

Citations

For This Compound
1
Citations
R López-Ruiz, R Romero-González, B Serra… - Chemosphere, 2019 - Elsevier
In this study, fenamidone, propamocarb and their transformation products were monitored in cherry tomato, cucumber, and courgette samples. A mixture of both compounds, which have …
Number of citations: 18 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.